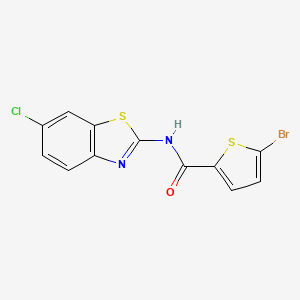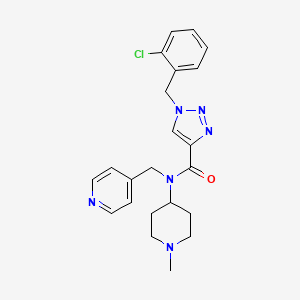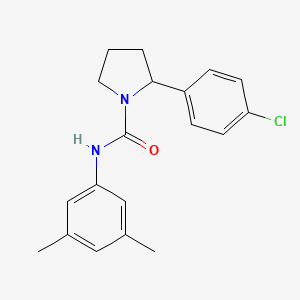![molecular formula C16H18N4O4S2 B6070481 N-[5-(4-benzoylpiperazin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide](/img/structure/B6070481.png)
N-[5-(4-benzoylpiperazin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(4-benzoylpiperazin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide is an organic compound that belongs to the class of sulfonamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-benzoylpiperazin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Benzoylation: The piperazine ring is then benzoylated using benzoyl chloride in the presence of a base.
Sulfonylation: The final step involves the sulfonylation of the thiazole ring using a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The benzoyl and piperazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include thiols or sulfides.
Substitution: Products will vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Biological Research: The compound can be used to study enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-[5-(4-benzoylpiperazin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Receptor Binding: It can also bind to receptors, modulating their activity and affecting cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea
- 4,5-dimethoxy-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzamide
Uniqueness
N-[5-(4-benzoylpiperazin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide is unique due to its combination of a thiazole ring, a piperazine ring, and a benzoyl group. This structure provides it with distinct chemical properties and potential biological activities that are not found in other similar compounds.
Propiedades
IUPAC Name |
N-[5-(4-benzoylpiperazin-1-yl)sulfonyl-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S2/c1-12(21)18-16-17-11-14(25-16)26(23,24)20-9-7-19(8-10-20)15(22)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSNJXWHUANPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6070401.png)
![2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6070410.png)
![1-[2-methoxy-5-[[methyl-[(3-propyl-1H-pyrazol-5-yl)methyl]amino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol](/img/structure/B6070414.png)
![3-[1-(4-chlorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6070417.png)
![N-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]adamantan-2-amine;dihydrochloride](/img/structure/B6070426.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide](/img/structure/B6070429.png)

![N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopentanamine](/img/structure/B6070442.png)
![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)methyl({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B6070460.png)



![N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6070498.png)

